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Compound of Interest

Compound Name: FAK inhibitor 5

Cat. No.: B12424152 Get Quote

Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology due to its central role

in cell adhesion, migration, proliferation, and survival. The development of small molecule

inhibitors targeting FAK has been a significant focus of cancer research. A key determinant of a

FAK inhibitor's therapeutic potential and safety profile is its specificity—its ability to inhibit FAK

without affecting other kinases, thereby minimizing off-target effects. This guide provides a

comparative analysis of the specificity of several prominent FAK inhibitors, supported by

experimental data and detailed methodologies.

Kinase Selectivity Profiles of FAK Inhibitors
The following table summarizes the inhibitory activity of several FAK inhibitors against FAK and

a selection of other kinases. The data, presented as IC50 values (the concentration of inhibitor

required to reduce enzyme activity by 50%), allows for a direct comparison of potency and

selectivity. A lower IC50 value indicates greater potency. High selectivity is characterized by a

potent IC50 for FAK and significantly higher IC50 values for other kinases.
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Inhibitor FAK IC50 (nM)
Other Notable
Kinase Targets
(IC50)

Key Characteristics

Defactinib (VS-6063) <0.6 Pyk2 (<0.6 nM)[1]

A second-generation

inhibitor targeting both

FAK and the closely

related Proline-rich

tyrosine kinase 2

(Pyk2).[2]

PF-562271 1.5[1][3]
Pyk2 (~10-fold less

potent)[1][3]

A potent, ATP-

competitive, and

reversible inhibitor

with over 100-fold

selectivity against a

broad range of other

kinases.[3][4]

VS-4718 (PND-1186) 1.5[1][3] FLT3, ACK1[4]

A reversible and

selective FAK

inhibitor.[1][3]

GSK2256098 0.4[1]
Highly selective for

FAK[1]

A potent, selective,

and reversible ATP-

competitive inhibitor.

[1]

TAE226 5.5[1]

InsR, IGF-1R, ALK, c-

Met (~10-100-fold less

potent)[1][3]

A dual FAK/IGF-1R

inhibitor.[1]

Y15

~50 (for

autophosphorylation)

[1]

Specific for FAK

autophosphorylation

site (Y397)[1]

An allosteric inhibitor

that targets the FAK

autophosphorylation

site.[1][2]
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The determination of an inhibitor's kinase selectivity profile is crucial for its preclinical

evaluation. The following are standard methodologies employed to assess the specificity of

FAK inhibitors.

1. IC50 Determination using ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, providing a

measure of the enzyme's activity.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of FAK's

enzymatic activity.

Materials:

Recombinant FAK enzyme

FAK substrate (e.g., Poly(Glu, Tyr) 4:1)

ATP

Kinase buffer

FAK inhibitor

ADP-Glo™ Kinase Assay Kit (Promega)

96-well plates

Procedure:

Prepare serial dilutions of the FAK inhibitor.

In a 96-well plate, add the FAK enzyme, substrate, and inhibitor dilutions.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a set temperature for a specified time.
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent

and a luminometer.

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

2. Kinase Selectivity Profiling (e.g., KINOMEscan™)

This method assesses the binding of an inhibitor to a large panel of kinases, providing a broad

view of its selectivity.

Objective: To evaluate the specificity of a FAK inhibitor against a wide array of other kinases.

General Principle:

The FAK inhibitor is tested at a fixed concentration (e.g., 1 µM) against a comprehensive

panel of purified kinases.

The binding or enzymatic activity of each kinase in the presence of the inhibitor is

measured.

The results are expressed as the percentage of kinase activity remaining compared to a

vehicle control. A lower percentage indicates stronger inhibition and a potential off-target

effect.

Visualizing FAK Signaling and Inhibitor Evaluation
To better understand the context in which these inhibitors function, the following diagrams

illustrate the FAK signaling pathway and a typical workflow for inhibitor evaluation.
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Caption: FAK signaling pathway initiated by ECM binding.
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Caption: Experimental workflow for FAK inhibitor evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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